32-Fold Greater Potency than Moxifloxacin Against Streptococcus pneumoniae, Including Fluoroquinolone-Resistant Strains
Against a collection of 118 recent clinical isolates of Streptococcus pneumoniae, including fluoroquinolone-resistant variants bearing multiple DNA topoisomerase target mutations, acorafloxacin (JNJ-Q2) exhibited an MIC90 value of 0.12 μg/mL, demonstrating a 32-fold greater potency compared to moxifloxacin (MIC90 = 4.0 μg/mL) [1]. Against a subset of 19 ciprofloxacin- and levofloxacin-resistant S. pneumoniae isolates, the MIC90 for acorafloxacin was 0.25 μg/mL, which was 8-fold lower than that of moxifloxacin (2 μg/mL) [1].
| Evidence Dimension | In vitro antibacterial activity (MIC90) against S. pneumoniae |
|---|---|
| Target Compound Data | MIC90 = 0.12 μg/mL (all isolates, n=118); MIC90 = 0.25 μg/mL (quinolone-resistant subset, n=19) |
| Comparator Or Baseline | Moxifloxacin MIC90 = 4.0 μg/mL (all isolates); MIC90 = 2 μg/mL (quinolone-resistant subset) |
| Quantified Difference | 32-fold more potent (all isolates); 8-fold more potent (quinolone-resistant subset) |
| Conditions | Broth and agar microdilution MIC assays using clinical isolates from 2004-2006; includes strains with gyrA and parC mutations |
Why This Matters
This 32-fold potency advantage ensures superior coverage against resistant respiratory pathogens, a critical factor for procurement in respiratory infection research models where moxifloxacin susceptibility may be compromised.
- [1] Morrow BJ, He W, Amsler KM, et al. In Vitro Antibacterial Activities of JNJ-Q2, a New Broad-Spectrum Fluoroquinolone. Antimicrob Agents Chemother. 2010;54(5):1955-1964. View Source
